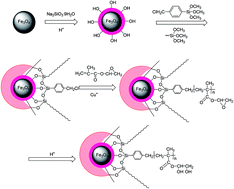A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
Analytical Methods Pub Date: 2017-05-01 DOI: 10.1039/C7AY00478H
Abstract
A magnetic restricted access material (MRAM) sorbent has been synthesized and for the first time used for the extraction of macrolide antibiotics (MACs). It was prepared using Fe3O4@SiO2 nanoparticles as a support substrate through silanization, atom transfer radical polymerization and hydrolysis reaction. The high magnetic characteristic of the MRAM offers simple isolation from solution and simplified operation procedures as well. The sorbent showed an effective enrichment effect for model MACs (enrichment factor ∼ 520) and also a good exclusion effect towards protein. After treatment with the sorbent, liquid chromatography (LC) coupled with a common ultraviolet absorbance detector offered low limits of detection of 0.076–0.286 μg L−1. The residue of four model MACs in honey samples was determined with recoveries ranging from 92.7% to 109.3%.


Recommended Literature
- [1] Formation mechanism of zigzag patterned P(NIPAM-co-AA)/CuS composite microspheres by in situ biomimetic mineralization for morphology modulation
- [2] High-pressure stabilization of argon fluorides†‡
- [3] Supported lipid bilayers with encapsulated quantum dots (QDs) via liposome fusion: effect of QD size on bilayer formation and structure†
- [4] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [5] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [6] Universality in size-driven evolution towards bulk polarizability of metals†
- [7] CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
- [8] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [9] Synthesis of a bimetallic conducting nano-hybrid composite of Au–Pt@PEDOT exhibiting fluorescence†
- [10] On the coupling of solvent characteristics to the electronic structure of solute molecules

Journal Name:Analytical Methods
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 16187-03-4
-
CAS no.: 16679-94-0
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 124387-19-5









